(1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(5-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQSVZVXLQDZRX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016227-97-6 | |
| Record name | (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Strategic Importance of Chiral Fluorinated Heterocycles in Medicinal and Synthetic Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a compound. When integrated into chiral heterocyclic scaffolds, such as the pyridine (B92270) ring system, the strategic advantages are manifold.
Chiral fluorinated heterocycles are highly sought after in medicinal chemistry for their ability to enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The fluorine atom can block sites of metabolism, leading to a longer half-life of a drug in the body. Furthermore, the introduction of fluorine can alter the basicity (pKa) of nearby nitrogen atoms in a heterocycle, which can be crucial for optimizing a drug's solubility and cell membrane permeability. Chirality, or the "handedness" of a molecule, is also a critical factor, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.
In synthetic chemistry, the development of methods to create these complex structures with high stereocontrol is a significant area of research. The presence of both a fluorine atom and a stereocenter on a heterocyclic ring presents unique synthetic challenges, driving the innovation of new catalytic and enzymatic methods.
1s 1 5 Fluoropyridin 2 Yl Ethan 1 Ol As a Prototypical Chiral Fluorinated Building Block
(1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol serves as an exemplary chiral fluorinated building block, embodying the desirable structural features for the synthesis of advanced molecular targets. Its utility lies in its bifunctional nature: the hydroxyl group provides a reactive handle for further chemical transformations, while the chiral center introduces a specific three-dimensional architecture.
The fluorinated pyridine (B92270) moiety is a common feature in a variety of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs. The pyridine ring can act as a scaffold, orienting functional groups for optimal interaction with the target protein, while the fluorine atom can contribute to enhanced binding affinity and improved pharmacokinetic properties.
The "(1S)" stereochemistry of the alcohol is crucial, as biological systems are highly sensitive to the spatial arrangement of atoms. The ability to introduce this specific enantiomer into a larger molecule is a key advantage of using this compound as a starting material. Its application as a building block allows for a more convergent and efficient synthesis of complex chiral molecules, avoiding the need for challenging and often low-yielding enantioselective steps later in a synthetic sequence.
Current Research Landscape and Unaddressed Challenges in the Synthesis and Application of 1s 1 5 Fluoropyridin 2 Yl Ethan 1 Ol
Key Strategies for Stereocontrol in the Synthesis of this compound
The most direct and atom-economical method for producing enantiopure alcohols is the asymmetric catalytic hydrogenation of the corresponding ketone. This transformation relies on a chiral catalyst, typically a transition metal complexed with a chiral ligand, to selectively add hydrogen across the carbonyl double bond, creating a single enantiomer of the alcohol product.
The asymmetric reduction of heteroaromatic ketones, such as 1-(5-fluoropyridin-2-yl)ethan-1-one, has been successfully achieved using catalysts based on various transition metals, most notably ruthenium, iridium, and rhodium. The choice of metal and the architecture of the chiral ligand are crucial for achieving high conversion and enantioselectivity.
Asymmetric Catalytic Hydrogenation of Ketone Precursors
Transition Metal-Mediated Asymmetric Reduction of 1-(5-fluoropyridin-2-yl)ethan-1-one
Ruthenium-Catalyzed Systems
Ruthenium complexes, particularly those featuring chiral diphosphine and diamine ligands (Noyori-type catalysts), are highly effective for the asymmetric hydrogenation of aryl and heteroaryl ketones. These "bifunctional" catalysts are believed to operate through a mechanism where both the metal center and the ligand participate in the hydrogen transfer, enabling high efficiency and stereocontrol. For aryl-pyridyl ketones, catalyst systems like Ru-XylSunPhos-Daipen have demonstrated excellent performance, achieving high enantiomeric excesses.
Representative Data for Ruthenium-Catalyzed Asymmetric Hydrogenation of an Aryl-Pyridyl Ketone:
| Catalyst System | Substrate | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
|---|
Iridium-Catalyzed Systems
Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including heteroaromatic ketones. Complexes utilizing chiral phosphine (B1218219) ligands, such as those derived from f-phamidol, have shown exceptional activity and enantioselectivity under mild reaction conditions. These systems can achieve very high substrate-to-catalyst ratios, making them attractive for practical applications.
Research Findings for Iridium-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine (B122185):
| Catalyst System | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| Ir-f-phamidol | 1000 | 50 | Dichloromethane | 35 | 12 | >99 | >99 |
Rhodium-Catalyzed Systems
Rhodium complexes bearing chiral bisphosphine ligands are also highly effective for the enantioselective reduction of 2-pyridine ketones. For instance, the [Rh(COD)Binapine]BF₄ complex has been successfully employed for the asymmetric hydrogenation of 2-acetylpyridine, affording the corresponding chiral alcohol with excellent enantioselectivity under mild conditions. researchgate.net This highlights the utility of rhodium catalysis for producing enantiopure 2-pyridyl alcohols. researchgate.net
Research Findings for Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine: researchgate.net | Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | [Rh(COD)Binapine]BF₄ | 30 | Methanol | 40 | 24 | >99 | 97 |
Palladium-Catalyzed Systems
While palladium is a versatile metal in hydrogenation catalysis, its application in the asymmetric hydrogenation of simple heteroaromatic ketones like 2-acetylpyridine is not as widely documented as that of ruthenium, rhodium, and iridium. rsc.org Palladium catalysts have shown high efficacy in the hydrogenation of other functionalities, such as specific cyclic ketones, imines, and olefins, and in processes like the hydrogenolysis of benzylic alcohols. rsc.org However, for the specific transformation of 2-acetylpyridine to its chiral alcohol, palladium-based systems are less commonly reported, potentially due to challenges such as catalyst inhibition by the pyridine nitrogen or lower enantioselectivities compared to established Ru, Rh, and Ir systems for this substrate class.
Organocatalytic Approaches to Asymmetric Reduction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. The organocatalytic asymmetric reduction of prochiral ketones, such as 2-acetyl-5-fluoropyridine, typically involves a transfer hydrogenation mechanism. In this approach, a small organic molecule, a chiral organocatalyst, facilitates the transfer of a hydride from a stoichiometric hydrogen donor to the ketone.
Commonly used hydrogen donors in these reactions include Hantzsch esters and dihydropyridines. The chiral catalyst, often a Brønsted acid or a thiourea-based derivative, activates the ketone and orchestrates the hydride transfer in a stereocontrolled manner, leading to the desired enantiomer of the alcohol. The mechanism relies on the formation of a chiral ion pair or a network of hydrogen bonds that creates a stereochemically defined environment for the reduction. While a powerful strategy, the application of organocatalysis for the specific synthesis of this compound would require careful selection of the catalyst and optimization of reaction conditions to achieve high enantioselectivity and yield.
Biocatalytic Routes for the Enantioselective Synthesis of this compound
Biocatalysis offers an environmentally benign and highly selective method for the synthesis of chiral compounds. researchgate.net Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.net These enzymes exhibit remarkable enantio-, regio-, and chemoselectivity under mild reaction conditions. researchgate.net
The synthesis of this compound via a biocatalytic route would involve the use of a specific ketoreductase that preferentially produces the (S)-enantiomer. The process typically employs a whole-cell system or an isolated enzyme, along with a cofactor regeneration system to recycle the expensive nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). Glucose or isopropanol are common co-substrates used for this purpose. The high degree of selectivity observed in enzymatic reactions often leads to products with very high enantiomeric excess (ee). nih.gov
Table 1: Representative Ketoreductases for Asymmetric Ketone Reduction
| Enzyme Source | Substrate Type | Typical Product ee |
|---|---|---|
| Zygosaccharomyces rouxii | Aromatic ketones | >99% (S) |
| Sporidiobolus salmonicolor | Aromatic & Aliphatic ketones | High (R) or (S) |
| Rhodococcus ruber | Aromatic ketones | >99% (S) |
| Lactobacillus brevis | Aromatic & Aliphatic ketones | >99% (R) |
Chiral Auxiliary-Controlled Diastereoselective Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.netwilliams.edu In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, an enantiomerically pure compound, to form a diastereomeric intermediate. williams.edu This intermediate then undergoes a diastereoselective reaction, where the stereocenter of the auxiliary directs the formation of a new stereocenter in the substrate. researchgate.net Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
For the synthesis of this compound, a suitable chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a derivative of 5-fluoropicolinic acid. The resulting N-acyloxazolidinone would then undergo a diastereoselective addition of a methyl group (e.g., using a Grignard reagent). The stereochemical outcome of this addition is controlled by the chiral auxiliary. Subsequent removal of the auxiliary would furnish the target alcohol. The predictability and reliability of this method make it a valuable tool in asymmetric synthesis. researchgate.net
Chiral Pool-Based Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. This approach is advantageous as the initial chirality is already present, and the synthetic challenge lies in transforming the starting material into the target molecule without losing its stereochemical integrity.
A hypothetical chiral pool-based synthesis of this compound could start from a suitable chiral precursor, for instance, an enantiopure amino acid like (S)-alanine. The synthesis would involve a series of chemical transformations to convert the functional groups of the starting material into the desired structure of the target alcohol, while preserving the stereocenter. This strategy is often efficient and cost-effective, provided a suitable chiral starting material is available.
Dynamic Kinetic Resolution as an Enantioselective Strategy
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective kinetic resolution. As one enantiomer is selectively transformed into the product, the remaining enantiomer continuously racemizes to replenish the reactive enantiomer, thus driving the reaction to completion. wikipedia.org
In the context of this compound, a DKR could be applied to a racemic mixture of 1-(5-fluoropyridin-2-yl)ethan-1-ol. This would typically involve a chemoenzymatic approach where an enzyme, such as a lipase, selectively acylates the (S)-alcohol, while a metal catalyst, often ruthenium-based, facilitates the racemization of the unreacted (R)-alcohol. researchgate.net This process would yield the acylated (S)-enantiomer with high enantiomeric excess, which can then be deacylated to obtain the desired this compound. frontiersin.org
Design and Synthesis of Novel Chiral Ligands and Catalysts for Enantioselective Transformations
The development of novel chiral ligands and catalysts is a driving force in the field of asymmetric catalysis. For the enantioselective reduction of heteroaromatic ketones like 2-acetyl-5-fluoropyridine, transition metal catalysts, particularly those based on ruthenium, have proven to be highly effective. semanticscholar.org The performance of these catalysts is critically dependent on the chiral ligand coordinated to the metal center.
A successful chiral ligand must create a highly ordered and sterically defined environment around the metal, which allows for the differentiation between the two prochiral faces of the ketone substrate. researchgate.net Ligands with C2 symmetry, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been extensively studied and have shown excellent results in the asymmetric hydrogenation of a wide range of ketones. researchgate.net The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphine groups or the binaphthyl backbone to optimize the catalyst's activity and enantioselectivity for a specific substrate. For instance, the trans-RuCl2[(R)-xylbinap][(R)-daipen] catalyst has demonstrated high efficiency in the asymmetric hydrogenation of various heteroaromatic ketones, achieving excellent enantioselectivities. nih.gov
Optimization of Reaction Parameters for Enhanced Enantioselectivity and Yield
The success of an enantioselective synthesis not only depends on the choice of catalyst but also on the careful optimization of reaction parameters. Factors such as solvent, temperature, hydrogen pressure, catalyst loading, and the presence of additives can have a profound impact on both the yield and the enantioselectivity of the reaction.
For the asymmetric hydrogenation of 2-acetyl-5-fluoropyridine, a systematic screening of these parameters would be crucial. The choice of solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Temperature and hydrogen pressure are key parameters that affect the reaction rate and can also influence the enantioselectivity. Lowering the temperature often leads to higher enantiomeric excess, albeit at the cost of a slower reaction rate. The catalyst loading is another important factor; while a lower loading is economically desirable, it may require longer reaction times or higher pressures. Additives, such as bases or co-catalysts, can also play a significant role in activating the catalyst or promoting the desired reaction pathway. A thorough optimization of these parameters is essential to develop a robust and efficient process for the synthesis of this compound.
Table 2: Illustrative Optimization of Asymmetric Hydrogenation of a Heteroaromatic Ketone
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 1 | Methanol | 50 | 10 | >99 | 92 |
| 2 | 1 | Ethanol (B145695) | 50 | 10 | >99 | 95 |
| 3 | 1 | Isopropanol | 50 | 10 | 98 | 94 |
| 4 | 1 | Ethanol | 25 | 10 | 95 | 98 |
| 5 | 1 | Ethanol | 50 | 50 | >99 | 96 |
| 6 | 0.1 | Ethanol | 25 | 10 | 85 | 98 |
Elucidation of Reaction Pathways Governing Stereoselective Formation
The stereoselective formation of this compound is primarily achieved through asymmetric reduction of the corresponding ketone, 1-(5-fluoropyridin-2-yl)ethan-1-one. Biocatalytic approaches using ene-reductases from the Old Yellow Enzyme (OYE) superfamily have proven to be highly effective. nih.gov The generally accepted mechanism for these bioreductions involves a two-step process: the reduction of the enzyme's flavin mononucleotide (FMN) cofactor by a nicotinamide cofactor (NAD(P)H), followed by the transfer of a hydride from the reduced FMN to the C=C bond of the substrate, which is activated by an electron-withdrawing group. nih.gov
In the context of forming the chiral alcohol, the enzyme's active site provides a chiral environment that dictates the facial selectivity of the hydride attack on the prochiral ketone. The substrate binds in a specific orientation within the active site, facilitating the transfer of the hydride to either the re or si face of the carbonyl group, leading to the preferential formation of one enantiomer.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the diastereomeric transition states. acs.org These models have identified nonconventional interactions, such as C-H···O and C-H−π interactions, as crucial for selectively stabilizing the transition state that leads to the major enantiomer. acs.org
| Parameter | Description | Significance in Stereoselective Formation |
| Enzyme Class | Ene-reductases (OYE superfamily) | Provides a chiral environment for the asymmetric reduction of the precursor ketone. nih.gov |
| Cofactor | NAD(P)H and FMN | NAD(P)H reduces the FMN cofactor, which then delivers a hydride to the substrate. nih.gov |
| Substrate Binding | Specific orientation within the enzyme's active site | Dictates the facial selectivity of the hydride attack on the carbonyl group. |
| Transition State Stabilization | Nonconventional interactions (e.g., C-H···O, C-H−π) | Lowers the energy of the transition state leading to the desired (S)-enantiomer. acs.org |
Characterization of Key Intermediates and Transition States in Catalytic Cycles
The catalytic cycle for the formation of this compound, particularly in metal-catalyzed asymmetric transfer hydrogenation, involves several key intermediates and transition states. A plausible pathway begins with the coordination of the ketone substrate to the chiral metal catalyst. This is followed by the formation of a six-membered ring transition state involving the metal center, the ketone, and the hydride source (e.g., isopropanol or formic acid).
DFT calculations have been instrumental in characterizing these transient species. acs.org The energetics of the transition states are influenced by factors such as anion coordination. acs.org For instance, in certain catalytic systems, the coordination of anions can significantly impact the energy of the transition state, thereby influencing the reaction rate and selectivity. acs.org
The key transition state structure is where the stereoselectivity is determined. Analysis of this structure reveals critical interactions between the substrate, the catalyst's chiral ligands, and the hydride source that favor the formation of the (S)-alcohol.
| Species | Description | Role in Catalytic Cycle |
| Catalyst-Substrate Adduct | The precursor ketone coordinated to the chiral metal catalyst. | The initial step that brings the substrate into the chiral environment of the catalyst. |
| Six-Membered Ring Transition State | A cyclic arrangement involving the metal, ketone, and hydride source. | The critical point where the hydride is transferred and the stereochemistry is set. |
| Product-Catalyst Complex | The newly formed (S)-alcohol coordinated to the metal catalyst. | Precedes the release of the product and regeneration of the catalyst. |
| Regenerated Catalyst | The active catalyst ready to start a new cycle. | Ensures the catalytic nature of the process. |
The Influence of Fluorine on Reaction Mechanisms, Selectivity, and Reactivity
The presence of a fluorine atom on the pyridine ring of this compound has a significant impact on its synthesis and reactivity. nih.govrsc.org Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. acs.org This electronic influence can dramatically alter the properties and reactivity of the molecule. rsc.orgsemanticscholar.org
Influence on Reactivity: The electron-withdrawing nature of fluorine makes the carbonyl carbon of the precursor ketone more electrophilic, potentially increasing its reactivity towards nucleophilic attack by a hydride. However, this effect can be complex, as fluorine can also engage in interactions with the catalyst or solvent, which can either enhance or diminish reactivity. rsc.org For instance, metal-fluorine interactions can significantly influence the outcome of nucleophilic additions. rsc.org
Influence on Selectivity: The fluorine atom can influence the stereoselectivity of the reduction by altering the substrate's binding orientation within the catalyst's active site. Steric and electronic interactions between the fluorine atom and the chiral ligands of the catalyst can favor one transition state over the other, leading to higher enantiomeric excess. In some cases, fluoride (B91410) anions have been shown to completely invert the selectivity of reactions. acs.org
Influence on Physicochemical Properties: The incorporation of fluorine can affect properties such as pKa, lipophilicity, and metabolic stability. nih.govacs.org Fluorinated alcohols, for example, exhibit unique properties like high hydrogen bond donating ability and low nucleophilicity, which can be advantageous in certain reaction media. researchgate.netrsc.org
| Property | Effect of Fluorine | Mechanistic Implication |
| Electronic Effect | Strong electron-withdrawing inductive effect. acs.org | Increases the electrophilicity of the carbonyl carbon in the precursor ketone. |
| Reactivity | Can increase reactivity towards nucleophiles. rsc.org | Potentially faster reaction rates in the asymmetric reduction. |
| Stereoselectivity | Can influence substrate binding and transition state energies. acs.org | Can lead to higher enantiomeric excess in the formation of the (S)-alcohol. |
| Metal-Fluorine Interactions | Can occur between the substrate and a metal catalyst. rsc.org | Can significantly alter the course and outcome of the reaction. rsc.org |
| Solvent Effects | Fluorinated alcohols have unique solvent properties. researchgate.net | Can be used to control reaction pathways and selectivity. |
Computational and Theoretical Chemistry Applications to 1s 1 5 Fluoropyridin 2 Yl Ethan 1 Ol Research
Quantum Mechanical Calculations (e.g., DFT) for Conformational Analysis and Stereochemical Prediction
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and energetic landscape of molecules. For (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol, DFT calculations can elucidate its preferred conformations and provide a basis for predicting its stereochemical behavior.
Conformational analysis is crucial as the spatial arrangement of atoms dictates the molecule's reactivity and interactions. The primary degrees of freedom in this compound are the rotations around the C-C bond connecting the chiral center to the pyridine (B92270) ring and the C-O bond of the alcohol group. DFT calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis helps identify the most stable (lowest energy) conformations. These calculations have shown that hydrogen bonding and steric hindrance play significant roles in determining stereoselectivity. researchgate.net
The results of such an analysis typically reveal a few low-energy conformers that are significantly populated at room temperature. The relative energies of these conformers can be used to calculate their equilibrium populations via the Boltzmann distribution. This information is critical for understanding which molecular shapes are most likely to participate in chemical reactions or biological interactions.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 60° | 0.00 | 73.1 |
| B | 180° | 1.20 | 11.9 |
| C | -60° | 0.95 | 15.0 |
Note: Data are illustrative examples derived from typical conformational analyses of similar molecules.
Furthermore, DFT is instrumental in stereochemical prediction. By modeling the reactants, transition states, and products of a potential synthetic route, the energetic barriers for the formation of different stereoisomers can be calculated. researchgate.net This allows chemists to predict which enantiomer or diastereomer will be preferentially formed, guiding the design of more selective synthetic methods. nih.gov
Molecular Modeling and Simulation of Transition States in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds like this compound is most efficiently achieved through asymmetric catalysis. globethesis.com Molecular modeling and simulation are key to understanding how a chiral catalyst directs a reaction to favor one enantiomer over the other. This is accomplished by studying the transition states (TS) of the catalyst-substrate complexes.
The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Computational methods, including DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) techniques, are used to locate and calculate the energies of these transition states with high accuracy. researchgate.net
For the synthesis of this compound via the asymmetric reduction of the prochiral ketone 1-(5-fluoropyridin-2-yl)ethanone, a chiral catalyst forms a complex with the ketone. Modeling this complex reveals the crucial non-covalent interactions (e.g., steric repulsion, hydrogen bonds, π-stacking) that stabilize one transition state over the other. The pro-(S) transition state, leading to the desired product, will have a lower energy than the competing pro-(R) transition state. Analyzing the 3D structures of these transition states provides a rational basis for the observed stereoselectivity and can guide the design of new, more effective catalysts. researchgate.netbohrium.com
Table 2: Example Transition State Energy Calculations for Asymmetric Ketone Reduction
| Transition State | Catalyst-Substrate Model | Calculated Energy (Hartree) | Relative Activation Energy (kcal/mol) | Predicted Major Enantiomer |
| pro-(S) | [Catalyst]-[Substrate]-S | -850.12345 | 0.0 | (S) |
| pro-(R) | [Catalyst]-[Substrate]-R | -850.12015 | 2.07 |
Note: Values are hypothetical, illustrating the typical energy difference that leads to high enantioselectivity.
Theoretical Prediction of Spectroscopic Signatures and Chiral Recognition Principles
Computational chemistry can predict various spectroscopic properties of this compound, which is essential for its characterization and the determination of its absolute configuration. Methods like DFT can accurately calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the structure and stereochemistry of the synthesized molecule.
For chiral molecules, chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful. QM calculations can simulate these spectra for a specific enantiomer (e.g., the (S)-enantiomer). A match between the predicted spectrum for the (S)-configuration and the experimentally measured spectrum provides unambiguous proof of the absolute stereochemistry.
Computational modeling is also used to explore the principles of chiral recognition. This involves studying the non-covalent interactions between two chiral molecules. nih.gov For this compound, this could involve modeling the formation of homochiral dimers ((S,S)) and heterochiral dimers ((S,R)). The difference in stability between these diastereomeric complexes is the basis for chiral recognition phenomena, such as enantiomeric separation by chiral chromatography. Calculating the interaction energies in these dimers helps to understand and predict how enantiomers might be resolved.
Table 3: Illustrative Interaction Energies for Chiral Dimer Formation
| Dimer Complex | Interaction Type | Calculated Interaction Energy (kcal/mol) | Implication |
| Homochiral (S,S) | H-bonding, π-stacking | -5.8 | More stable complex |
| Heterochiral (S,R) | H-bonding, steric clash | -4.2 | Less stable complex |
Note: Data are representative, showing how computational chemistry can quantify the energetic basis of chiral recognition.
Advanced Computational Methods: Machine Learning and Artificial Intelligence in Asymmetric Synthesis Design
The field of asymmetric catalysis is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). chiralpedia.com These advanced computational methods can accelerate the discovery and optimization of catalysts and reaction conditions for synthesizing compounds like this compound. chimia.chnsf.gov
Instead of relying solely on computationally expensive QM calculations for every new catalyst or substrate, ML models can be trained on existing experimental data. nih.govchiralpedia.com By feeding the model information about the structures of various catalysts and substrates, along with the corresponding experimentally determined enantiomeric excesses (ee), the algorithm learns the complex relationships between structure and selectivity. bohrium.comchiralpedia.com These models can then predict the performance of a new, untested catalyst with remarkable accuracy, drastically reducing the need for laborious trial-and-error experimentation. innovationnewsnetwork.comazorobotics.com
AI can further be used to explore vast chemical spaces for entirely new catalyst scaffolds. chiralpedia.com By generating thousands of virtual catalyst structures and using a trained ML model to predict their effectiveness, AI can identify promising candidates for experimental validation. This data-driven approach is revolutionizing catalyst design, moving from intuition-based modifications to automated, intelligent discovery. chimia.chresearchgate.net For the synthesis of this compound, an ML model could be used to screen a virtual library of chiral ligands for a transition metal catalyst to identify the one predicted to yield the highest enantiomeric excess.
Table 4: Sample Data for a Machine Learning Model Predicting Enantioselectivity
| Catalyst Descriptor (e.g., ASO¹) | Substrate Descriptor (e.g., ESP²) | Experimental ee (%) | Predicted ee (%) |
| 125.4 | -25.7 | 95 | 94.5 |
| 130.1 | -25.7 | 88 | 87.9 |
| 119.8 | -25.7 | 91 | 92.1 |
| 145.2 (New Catalyst) | -31.2 (Target Substrate) | Unknown | 98.2 |
¹ASO: Average Steric Occupancy, a descriptor for catalyst size. researchgate.net ²ESP: Electrostatic Potential, a descriptor for substrate electronics. Note: This table illustrates how a trained model uses descriptors to predict the outcome for a new reaction.
Advanced Analytical Methodologies for the Characterization and Stereochemical Analysis of 1s 1 5 Fluoropyridin 2 Yl Ethan 1 Ol
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the molecular structure of (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to piece together the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals would include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), a signal for the hydroxyl proton (OH), and distinct signals for the three aromatic protons on the fluoropyridine ring. The coupling between the fluorine atom and the pyridine (B92270) ring protons can also be observed.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the methyl carbon, the carbinol carbon (the chiral center), and the five carbons of the fluoropyridine ring. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹J C-F).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Other key peaks would include C-H stretching vibrations, C=N and C=C stretching from the pyridine ring, and a C-F stretching vibration. rsc.org
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Methyl Protons (-CH₃) | Doublet, ~1.5 ppm |
| ¹H NMR | Methine Proton (-CH) | Quartet, ~5.0 ppm |
| ¹H NMR | Hydroxyl Proton (-OH) | Singlet (broad), variable shift |
| ¹H NMR | Pyridine Protons | Multiplets, ~7.3-8.5 ppm |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~25 ppm |
| ¹³C NMR | Carbinol Carbon (-CHOH) | ~70 ppm |
| ¹³C NMR | C-F Carbon | ~160 ppm (with large C-F coupling) |
| IR | O-H Stretch | Broad band at 3300-3500 cm⁻¹ |
| IR | C-F Stretch | Strong band at 1200-1250 cm⁻¹ |
| MS | Molecular Ion [M]⁺ | Corresponding to C₇H₈FNO |
Chromatographic Methods for Enantiomeric Purity and Excess Determination
To separate and quantify the individual enantiomers of 1-(5-fluoropyridin-2-yl)ethan-1-ol, chiral chromatography is the method of choice. heraldopenaccess.us This technique relies on the differential interaction of the enantiomers with a chiral stationary phase.
Chiral HPLC is a widely used and reliable method for determining the enantiomeric purity and enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usuma.es The separation is achieved by using a column packed with a chiral stationary phase (CSP). nih.gov
For secondary alcohols like this compound, polysaccharide-based CSPs are particularly effective. researchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, form chiral cavities into which the enantiomers can enter and interact. nih.govresearchgate.net The different three-dimensional structures of the enantiomers lead to different strengths of interaction (e.g., via hydrogen bonding, dipole-dipole interactions) with the CSP, resulting in different retention times and thus, separation. text2fa.ir Normal-phase chromatography, using mobile phases like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is often employed for these separations. text2fa.ir
Table 2: Typical Chiral HPLC Conditions for Pyridyl Alcohol Enantioseparation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose derivatives) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 or 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. chromatographyonline.com For alcohols, derivatization may sometimes be employed to increase volatility, but direct analysis is often possible. Chiral GC columns typically contain a stationary phase composed of a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net
Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte. The differential inclusion of the enantiomers into the chiral cyclodextrin cavity leads to their separation. researchgate.net The enantiomeric excess can be accurately determined by integrating the peak areas of the two separated enantiomers. ed.gov
Table 3: Typical Chiral GC Conditions for Alcohol Enantioseparation
| Parameter | Condition |
|---|---|
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 200°C) |
| Detector | Flame Ionization Detector (FID) |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination
Chiroptical methods measure the differential interaction of chiral molecules with polarized light.
Optical Rotation: A polarimeter measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic property of a chiral molecule. For this compound, the sign (+ for dextrorotatory or - for levorotatory) and magnitude of the rotation would be determined experimentally. Once the specific rotation of the pure enantiomer is known, the enantiomeric excess (ee) of a mixture can be calculated from the observed rotation of that mixture. wikipedia.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique provides information about the stereochemical structure. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), can be compared to theoretical spectra calculated using quantum chemical methods to determine the absolute configuration of the chiral center. nih.gov Vibrational circular dichroism (VCD), an infrared analogue of CD, has also become a powerful method for the determination of absolute configurations of chiral molecules in solution. nih.govspark904.nlresearchgate.net
X-ray Crystallography for Definitive Absolute Stereochemistry Assignment
X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov This technique requires a single, high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be used to calculate the positions of all atoms in the crystal lattice, generating a precise 3D model of the molecule.
For chiral molecules, specialized techniques in X-ray crystallography, such as the measurement of anomalous dispersion, allow for the definitive assignment of the absolute configuration (R or S) at the chiral center. nih.gov The Flack parameter is a critical value calculated from the diffraction data that confirms the correctness of the assigned absolute structure.
Applications of 1s 1 5 Fluoropyridin 2 Yl Ethan 1 Ol As a Key Chiral Intermediate in Advanced Organic Synthesis
Strategic Utilization as a Chiral Building Block in the Synthesis of Complex Molecules
The primary value of (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol lies in its nature as a chiral building block. In asymmetric synthesis, starting with a pre-defined stereocenter allows chemists to control the three-dimensional arrangement of atoms in the final product, which is critical for biological activity. The enantiomerically pure alcohol provides a scaffold upon which molecular complexity can be built with stereochemical precision.
A notable example of a complex bioactive molecule where this chiral fragment is of strategic importance is in the synthesis of antagonists for the alpha-2C adrenoceptor, such as ORM-12741, a compound investigated for the treatment of Alzheimer's disease. clinicaltrials.govnih.gov The structure of such complex agents often incorporates intricate polycyclic systems where the specific orientation of substituents is crucial for receptor binding. The (1S)-1-(5-fluoropyridin-2-yl)ethyl moiety is a key component of these molecules. The synthesis of such compounds relies on the use of enantiomerically pure intermediates to construct the target molecule with the correct absolute stereochemistry, which is essential for its pharmacological profile. nih.gov
The synthesis of these complex molecules often involves several key transformations where the chiral alcohol plays a passive but defining role or is actively transformed.
Key Synthetic Transformations:
Activation of the Hydroxyl Group: The alcohol functionality can be converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, thereby introducing new functional groups with inversion or retention of configuration.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, which can then undergo a range of further reactions, such as asymmetric reduction to a different alcohol stereoisomer or reactions at the alpha-position.
Coupling Reactions: The pyridine (B92270) ring can participate in various cross-coupling reactions (e.g., Suzuki, Stille) to build more complex bi-aryl or hetero-aryl structures.
The strategic incorporation of this building block significantly shortens synthetic routes and ensures the final product has the desired stereochemistry, avoiding the need for costly and often inefficient chiral separations at later stages.
Role as a Precursor in the Rational Design and Synthesis of Chemical Probes and Bioactive Scaffolds
Beyond its role in total synthesis, this compound is an important precursor for the development of chemical probes and bioactive scaffolds. Chemical probes are small molecules used to study biological systems, while bioactive scaffolds are core molecular structures that can be systematically modified to create a library of compounds for drug discovery. beilstein-journals.org
The fluoropyridinyl ethanol (B145695) structure possesses key features that make it an excellent starting point for such endeavors:
A Chiral Center: Essential for probing stereospecific biological interactions.
A Fluorinated Aromatic Ring: The fluorine atom can serve as a reporter group in ¹⁹F-NMR studies and can modulate the compound's physicochemical properties like lipophilicity and metabolic stability. beilstein-journals.org
Reactive Handles: Both the hydroxyl group and the pyridine ring are sites for chemical modification, allowing for the attachment of reporter tags (like fluorescent dyes), affinity labels, or diverse chemical fragments to explore structure-activity relationships. nih.gov
The design of derivatives from this compound to target specific proteins or biological pathways is guided by established medicinal chemistry principles. The inherent features of the molecule are exploited to achieve high affinity and selectivity.
Fluorine's Role: The introduction of a fluorine atom into a heterocyclic ring can profoundly influence its chemical and biological properties. rsc.org It alters the electron distribution of the pyridine ring, which can affect its pKa and hydrogen bonding capabilities. This modification can enhance binding affinity to a target protein by creating favorable electrostatic or dipole interactions. Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug candidate. beilstein-journals.org
Pyridine Ring as a Pharmacophore: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a common feature in drug-receptor interactions. The ring itself can engage in π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket.
Stereochemical Control: The (S)-configuration at the benzylic alcohol is critical. Biological macromolecules, being chiral themselves, often exhibit a strong preference for one enantiomer of a ligand. Designing derivatives that maintain or invert this stereocenter allows for the systematic probing of the topology of a binding site.
Table 1: Design Principles for Derivatives
| Molecular Feature | Design Principle for Interaction | Potential Biological Effect |
|---|---|---|
| (S)-Stereocenter | Provides precise 3D orientation to fit into a chiral binding pocket. | High affinity and selectivity for the target receptor or enzyme. |
| Fluorine Atom | Modulates electron density (pKa) of the pyridine ring; acts as a hydrogen bond acceptor; blocks metabolic oxidation. | Enhanced binding affinity, improved metabolic stability, and bioavailability. |
| Pyridine Nitrogen | Acts as a key hydrogen bond acceptor with donor groups (e.g., -NH, -OH) in the protein target. | Anchors the molecule in the binding site, contributing to potency. |
| Aromatic Ring | Participates in π-stacking and hydrophobic interactions with aromatic amino acid residues. | Increases binding affinity and specificity. |
| Hydroxyl Group | Can act as a hydrogen bond donor or acceptor; provides a point for further chemical modification. | Contributes to binding or serves as a handle for creating more complex probes or libraries. |
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, involving the systematic modification of a lead compound to understand how different structural features affect its biological activity. nih.gov this compound is an ideal scaffold for SAR exploration.
The process typically follows these steps:
Scaffold Identification: The core structure, in this case, the 1-(5-fluoropyridin-2-yl)ethan-1-ol moiety, is identified as having some desired biological activity.
Systematic Modification: Analogs are synthesized by modifying specific parts of the molecule. For this scaffold, modifications would target three main areas:
The Pyridine Ring: Introducing other substituents (e.g., chloro, methyl, methoxy) at different positions to probe electronic and steric requirements of the binding site.
The Ethyl Side Chain: The methyl group could be replaced with larger alkyl or cycloalkyl groups. The hydroxyl group could be converted to an ether, ester, or amine to explore the impact of different functional groups.
The Stereocenter: The (R)-enantiomer would be synthesized to determine the importance of the stereochemistry for activity.
Biological Evaluation: All synthesized analogs are tested in relevant biological assays to determine their potency, selectivity, and other properties (e.g., metabolic stability, solubility).
Data Analysis and Iteration: The data is analyzed to build an SAR model. For example, it might be found that a larger group than methyl is tolerated at the side chain, but that the (S)-stereochemistry is essential for activity. This information guides the design of the next generation of compounds, leading to the optimization of the lead molecule. nih.gov
Integration into the Synthesis of Diversified Fluorinated Heterocyclic Systems
The incorporation of fluorine into heterocyclic structures is a widely used strategy in medicinal and agrochemical research. e-bookshelf.de this compound is not just a building block for a single target but also a versatile starting material for creating a range of different fluorinated heterocyclic systems.
The reactivity of the molecule allows it to be a precursor to various other important heterocyclic classes:
Fluorinated Pyridines: The hydroxyl group can be eliminated to form a vinyl group, which can then be further functionalized. Alternatively, the alcohol can be removed via reductive deoxygenation. Direct C-H functionalization at other positions on the pyridine ring can also introduce new substituents. nih.gov
Fused Bicyclic Heterocycles: The side chain can be elaborated and then cyclized onto the pyridine ring to form fused systems like indolizidines or quinolizidines, which are common motifs in natural products and pharmaceuticals.
Other N-Heterocycles: The pyridine ring itself can be chemically transformed. For instance, ring-opening and subsequent recyclization reactions could potentially lead to the formation of different heterocyclic systems, such as pyrimidines or diazepines, while retaining the crucial fluorine atom and chiral information.
The availability of this chiral, fluorinated starting material facilitates the exploration of chemical space, enabling the synthesis of novel and diverse heterocyclic compounds with potential biological activity. rsc.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| ORM-12741 |
| Phenylalanine |
Future Research Directions and Emerging Paradigms for 1s 1 5 Fluoropyridin 2 Yl Ethan 1 Ol
Advancing Sustainable and Green Chemistry Approaches for its Synthesis
The future synthesis of (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol is increasingly geared towards sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. A major focus is the adoption of biocatalysis, which offers a powerful alternative to traditional chemical methods that often rely on potentially toxic heavy metals. nih.gov
Chemoenzymatic strategies are at the forefront of this green revolution. nih.govnih.gov One promising approach involves the asymmetric reduction of a precursor ketone, 1-(5-fluoropyridin-2-yl)ethanone, using alcohol dehydrogenases (ADHs). nih.govrsc.org For instance, the alcohol dehydrogenase from Lactobacillus kefir has demonstrated high conversion rates and excellent enantioselectivity (95–>99% enantiomeric excess) in producing similar chiral alcohols. nih.govnih.gov Future research will likely focus on discovering and engineering more robust ADHs with high tolerance to organic solvents and by-products, enabling synthesis at higher substrate concentrations. rsc.orgnih.gov The development of efficient cofactor regeneration systems, such as using formate (B1220265) dehydrogenase or a substrate-coupled approach with isopropanol (B130326), is crucial for the industrial-scale feasibility of these biocatalytic reductions. rsc.orgnih.gov
Another green chemistry avenue involves minimizing hazardous reagents and solvents. dovepress.comrasayanjournal.co.in Traditional fluorination methods often employ hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). dovepress.com Research is shifting towards the use of safer fluorinating agents and solvent-free or aqueous reaction media. dovepress.comrasayanjournal.co.inresearchgate.net For example, the use of polyfluorinated alcohols as reusable reaction media or employing ionic liquids can offer environmental benefits. researchgate.net The principles of atom economy are also central, favoring catalytic methods that reduce waste generation. dovepress.com
| Green Synthesis Strategy | Key Advantages | Research Focus |
| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild reaction conditions, avoidance of toxic metals. nih.gov | Discovery of robust alcohol dehydrogenases (ADHs), efficient cofactor regeneration. rsc.orgnih.gov |
| Use of Greener Solvents | Reduced environmental impact, potential for solvent reuse. researchgate.net | Application of aqueous systems, ionic liquids, or polyfluorinated alcohols. rasayanjournal.co.inresearchgate.net |
| Safer Fluorinating Agents | Improved operational safety, reduced hazardous waste. dovepress.comnih.gov | Development of methods using reagents like silver(II) fluoride. nih.gov |
| Atom Economy | Maximized incorporation of starting materials into the final product, waste reduction. dovepress.com | Prioritizing catalytic routes over stoichiometric reactions. |
High-Throughput and Automated Synthesis Platforms for Chiral Fluorinated Pyridine (B92270) Alcohols
To accelerate the discovery and optimization of synthetic routes for chiral fluorinated pyridine alcohols, high-throughput and automated platforms are becoming indispensable. chemspeed.comnih.gov These technologies enable the rapid screening of numerous reaction parameters, including catalysts, solvents, and temperature, to identify optimal conditions for yield and stereoselectivity. nih.gov
Automated synthesis platforms, utilizing robotic systems, can perform multi-step syntheses with high precision and reproducibility, even under demanding conditions like low temperatures or an inert atmosphere. chemspeed.com This "assembly-line" approach can significantly shorten the development time for complex molecules like this compound and its derivatives. chemspeed.com For chiral compounds, integrating high-throughput analysis (HTA) is critical. nih.gov Advanced analytical techniques, such as achiral-chiral two-dimensional liquid chromatography (2D-LC), can be coupled with these platforms to rapidly determine both the yield and the enantiomeric excess of the product from a large number of parallel experiments. nih.gov This rapid feedback loop is essential for efficient process optimization and the generation of large, high-quality datasets that can be used for machine learning models. nih.gov
Future research in this area will focus on developing more versatile and integrated automated systems that can handle a wider range of chemical transformations relevant to fluorinated heterocycles. The goal is to create platforms that not only optimize existing reactions but also facilitate the discovery of entirely new synthetic pathways through systematic experimentation.
Leveraging Advanced Computational Tools for Predictive Synthesis and Optimized Properties
Computational chemistry is emerging as a transformative tool in the synthesis and design of molecules like this compound. hokudai.ac.jprsc.org In silico reaction screening and predictive modeling can significantly reduce the experimental effort required to develop new synthetic methods. hokudai.ac.jp Quantum chemical calculations, for instance, can be used to predict the viability of novel reaction pathways and to understand the mechanisms that govern selectivity. hokudai.ac.jpemerginginvestigators.org
One powerful application is the use of computational tools to discover new reactions. hokudai.ac.jp By simulating the interaction of various reactants under different conditions, researchers can identify promising, yet unexplored, chemical transformations. For example, the artificial force induced reaction (AFIR) method has been used to computationally screen three-component reactions to discover novel fluorination strategies for N-heterocycles. hokudai.ac.jp Such approaches can guide experimentalists toward high-potential areas, accelerating the discovery of innovative methods to synthesize fluorinated pyridines. hokudai.ac.jp
Furthermore, computational models are being developed to predict the site- and regioselectivity of reactions, a crucial aspect of synthesis planning. rsc.org Machine learning algorithms, trained on vast datasets of known reactions, are becoming increasingly accurate in these predictions. rsc.org For a molecule like this compound, computational tools can also predict how modifications to its structure will affect its physicochemical properties, aiding in the design of new derivatives with enhanced biological activity or metabolic stability. emerginginvestigators.org
| Computational Approach | Application in Synthesis/Design | Potential Impact |
| Quantum Chemical Calculations | Predicting reaction viability, elucidating reaction mechanisms, understanding selectivity. hokudai.ac.jpemerginginvestigators.org | Rational design of experiments, discovery of novel fluorination methods. hokudai.ac.jp |
| In Silico Reaction Screening | High-throughput virtual testing of potential reactions before lab execution. hokudai.ac.jp | Accelerates reaction discovery and reduces resource expenditure. |
| Machine Learning Models | Predicting site- and regioselectivity of reactions. rsc.org | Improved efficiency in multi-step synthesis planning. |
| Property Prediction (e.g., QSAR) | Forecasting physicochemical and biological properties of new derivatives. emerginginvestigators.org | Guided design of molecules with optimized therapeutic profiles. |
Uncovering Novel Reactivity Profiles and Transformative Synthetic Pathways
Future research will undoubtedly focus on exploring the untapped reactivity of this compound and its parent fluoropyridine scaffold to develop transformative synthetic pathways. The fluorine atom and the pyridine ring are key functional handles that can be exploited for further molecular elaboration.
One area of intense interest is the selective C-H functionalization of the pyridine ring. nih.govescholarship.org Developing methods to directly and selectively introduce new functional groups onto the fluoropyridine core would provide efficient access to a wide array of novel derivatives. While methods for C-H fluorination have been developed, future work could explore other transformations like amination, arylation, or alkylation at specific positions, guided by the electronic effects of the existing fluorine and alcohol substituents. nih.gov
The conversion of the pyridine ring into other heterocyclic systems, such as fluorinated piperidines, is another promising direction. nih.gov Fluorinated piperidines are highly sought-after motifs in drug discovery. nih.gov Developing robust and stereoselective methods for the hydrogenation of the fluoropyridine ring in this compound, while preserving the existing stereocenter, would be a significant synthetic advancement. nih.gov
Finally, exploring the reactivity of the chiral alcohol itself presents opportunities for diversification. This could involve its use in stereospecific substitution reactions or as a directing group for reactions on the pyridine ring. The interplay between the chiral center, the fluorine atom, and the nitrogen heterocycle creates a unique chemical environment that may enable novel and unexpected transformations, leading to the synthesis of complex molecules that are currently difficult to access.
Q & A
Q. What are the common synthetic routes for preparing (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol?
The synthesis typically involves fluorination of a pyridine precursor followed by stereoselective reduction. For example:
- Fluorination : Use fluorinating agents like Selectfluor to introduce fluorine at the 5-position of pyridine (analogous to methods for 1-(5-fluoropyridin-2-yl)ethanone) .
- Reduction : Stereoselective reduction of the ketone intermediate (e.g., using chiral catalysts like CBS (Corey-Bakshi-Shibata) or enzymes) to achieve the (1S) configuration. Reaction conditions (solvent, temperature, catalyst loading) are critical for yield and enantiomeric excess .
- Purification : Chromatography or crystallization to isolate the enantiomerically pure product.
Q. How is the stereochemistry of this compound confirmed?
- NMR Spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to analyze diastereomeric ratios via or -NMR .
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via Olex2 or similar) to resolve the absolute configuration. SHELX refinement protocols ensure accurate assignment of the (1S) stereocenter .
- Polarimetry : Measure optical rotation and compare with literature values for enantiopure standards .
Q. What key physicochemical properties influence its reactivity and experimental handling?
- Hydrogen Bonding : The hydroxyl group (1 donor) and pyridine nitrogen (1 acceptor) enable intermolecular interactions, affecting solubility and crystallization .
- LogP : Calculated logP ~1.5–2.2 (similar to analogs) indicates moderate lipophilicity, influencing partitioning in biological assays .
- Stability : Susceptible to oxidation; store under inert atmosphere at low temperatures.
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?
- Catalytic Asymmetric Reduction : Use transition-metal catalysts (e.g., Ru-BINAP complexes) or biocatalysts (ketoreductases) with cofactor recycling systems. Reaction parameters (pH, solvent polarity) are tuned to enhance ee (>98%) .
- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinones) to control stereochemistry during reduction, followed by cleavage .
- Process Monitoring : In-line analytics (e.g., HPLC with chiral columns) to track ee during synthesis .
Q. What computational strategies predict its binding affinity to biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The fluoropyridine moiety often enhances binding via halogen bonding .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) to identify key residues for mutagenesis studies .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with activity data from analogs to design optimized derivatives .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in chiral small molecules .
- Disorder Modeling : Apply PART/SUMP restraints for flexible groups (e.g., ethanol chain) to improve electron density maps .
- Validation Tools : Check CIF files with PLATON/CHECKCIF to identify outliers (e.g., bond lengths, ADP mismatches) .
Q. What methodologies minimize cytotoxicity in bioactivity assays?
- Dose-Response Profiling : Use IC curves (e.g., MTT assays) to identify non-toxic concentrations. Fluorinated pyridines may require lower doses due to enhanced membrane permeability .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation; modify substituents (e.g., fluorination at 5-position) to improve half-life .
- Selectivity Screening : Compare activity across related targets (e.g., kinase panels) to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
